1H-吲唑-5-甲酰氯

描述

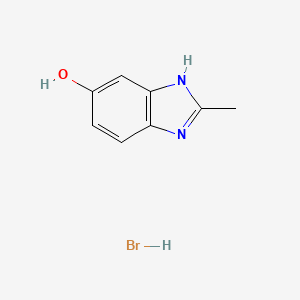

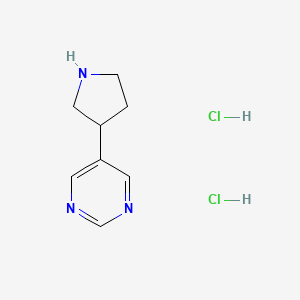

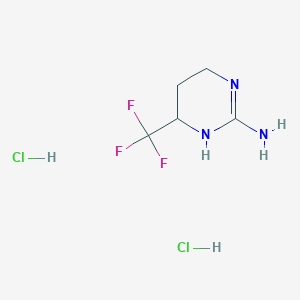

1H-Indazole-5-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.593 . It is used in life science research and falls under the category of carbonyl chlorides .

Molecular Structure Analysis

The InChI code for 1H-Indazole-5-carbonyl chloride is1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

科学研究应用

药物化学

1H-吲唑-5-甲酰氯: 是一种合成吲唑衍生物的宝贵中间体,吲唑衍生物由于其药理特性在药物化学中非常突出。 这些衍生物因其作为降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂的潜力而受到关注 。该化合物能够进行各种化学反应,使其成为创建具有潜在治疗效果的新分子的通用构件。

农业

在农业领域,从1H-吲唑-5-甲酰氯等中间体衍生的吲唑化合物可用于开发新型杀虫剂和杀菌剂。 它们的杂环性质通常有助于它们的生物活性,使它们能够与植物和害虫的生物系统相互作用,有可能导致增强的作物保护策略 。

材料科学

1H-吲唑-5-甲酰氯: 可作为开发具有独特性能材料的前体。 例如,基于吲唑的聚合物和涂料可以表现出增强的热稳定性和电导率,这些是先进材料应用中理想的特性 。

环境科学

对吲唑衍生物的环境应用的研究包括将其用作各种环境污染物的传感器和指示剂。 1H-吲唑-5-甲酰氯的反应性允许合成能够与特定污染物反应的化合物,有助于环境监测和修复工作 。

分析化学

在分析化学中,1H-吲唑-5-甲酰氯用于合成用作分析标准或试剂的化合物。 这些化合物可用于色谱法、光谱法和其他分析技术,以精确和准确地定量或识别其他物质 。

药理学

1H-吲唑-5-甲酰氯的药理学研究应用十分广泛。它在创建用作酶抑制剂、受体拮抗剂或各种生物途径调节剂的基于吲唑的化合物方面发挥着重要作用。 这对开发新药和治疗剂具有重要意义 。

生物化学

在生物化学中,1H-吲唑-5-甲酰氯用于探索生化途径和相互作用。 它可以作为合成探针或抑制剂的起点,帮助在分子水平上了解酶、受体和其他蛋白质的功能 。

工业过程

最后,在工业化学过程中,1H-吲唑-5-甲酰氯可用于创建专门的催化剂或添加剂,以提高化学反应的效率。 这会导致更具成本效益和环境友好的工业流程 。

安全和危害

未来方向

The future directions in the research of 1H-Indazole-5-carbonyl chloride and related compounds seem to focus on the development of new synthetic strategies . This includes exploring transition-metal-catalyzed C–H activation/annulation sequences for one-step construction of functionalized indazole derivatives .

作用机制

Target of Action

1H-Indazole-5-carbonyl chloride is a complex compound with potential therapeutic applicationsIndazole derivatives have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the activation of the Sphingosine-1 phosphate receptor-1 (S1P1) maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of chemical and biological properties . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation, leading to the death of cancer cells .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of 1H-Indazole-5-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

1H-indazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGXQJPKKLZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

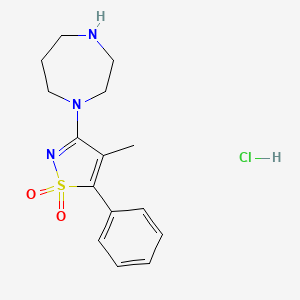

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)

![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)